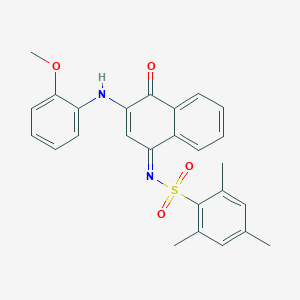
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, commonly known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is an important signaling pathway that regulates cell growth, differentiation, and survival. TAK-733 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
TAK-733 targets the N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide pathway by inhibiting the activity of MEK1/2, which are upstream kinases that activate ERK1/2, the final effectors of the pathway. By inhibiting MEK1/2, TAK-733 prevents the activation of ERK1/2 and downstream signaling events that promote cell growth and survival.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, TAK-733 has also been shown to have effects on normal cells. Specifically, TAK-733 has been shown to inhibit the proliferation of T cells and B cells, which are important components of the immune system. This suggests that TAK-733 may have immunosuppressive effects, which could limit its use in cancer therapy.
実験室実験の利点と制限
One advantage of TAK-733 is its specificity for MEK1/2, which reduces the risk of off-target effects. TAK-733 also has good pharmacokinetic properties, which allows for effective delivery to target tissues. However, TAK-733 has some limitations for lab experiments, including its relatively short half-life and the need for high concentrations to achieve effective inhibition of MEK1/2.
将来の方向性
There are several potential future directions for research on TAK-733. One area of interest is the development of combination therapies that incorporate TAK-733 with other cancer therapies, such as immunotherapies or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to TAK-733, which could help to personalize treatment for individual patients. Finally, further research is needed to better understand the immunosuppressive effects of TAK-733 and to develop strategies to mitigate these effects.
合成法
The synthesis of TAK-733 involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-amino-4-methoxyaniline to produce N-(2-methoxyanilino)-2,4,6-trimethylbenzenesulfonamide. This intermediate is then reacted with 4-formyl-1-naphthaleneacetic acid to produce TAK-733.
科学的研究の応用
TAK-733 has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and pancreatic cancer. In these studies, TAK-733 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. TAK-733 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.
特性
分子式 |
C26H24N2O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-16-13-17(2)26(18(3)14-16)33(30,31)28-22-15-23(25(29)20-10-6-5-9-19(20)22)27-21-11-7-8-12-24(21)32-4/h5-15,27H,1-4H3/b28-22- |
InChIキー |
CUACRNJETGXKSR-SLMZUGIISA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)